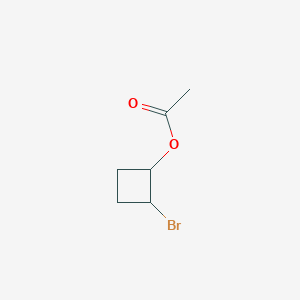
rac-(1R,2R)-2-bromocyclobutyl acetate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-bromocyclobutyl acetate, trans is a chiral compound with significant interest in organic chemistry due to its unique structural properties. The compound consists of a cyclobutane ring substituted with a bromine atom and an acetate group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-bromocyclobutyl acetate, trans typically involves the bromination of cyclobutyl acetate. One common method is the addition of bromine to cyclobutyl acetate in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-bromocyclobutyl acetate, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclobutyl acetate derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutyl acetate with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of cyclobutyl acetate derivatives with various functional groups.
Reduction: Formation of cyclobutyl acetate.
Oxidation: Formation of cyclobutyl acetate with oxidized functional groups.
Scientific Research Applications
rac-(1R,2R)-2-bromocyclobutyl acetate, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-bromocyclobutyl acetate, trans involves its interaction with various molecular targets. The bromine atom and acetate group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-fluoromethylcyclobutane-1-carboxylic acid, trans
- rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans
Uniqueness
rac-(1R,2R)-2-bromocyclobutyl acetate, trans is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetate group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
1378827-59-8 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(2-bromocyclobutyl) acetate |
InChI |
InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3 |
InChI Key |
NJWFQAGXUFLHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


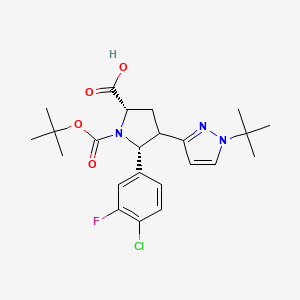
![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)

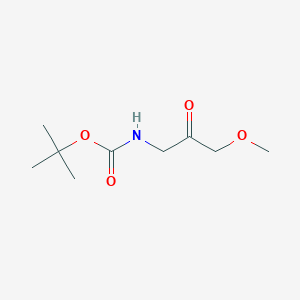

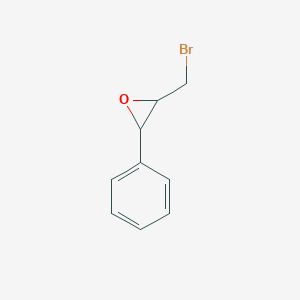
![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)
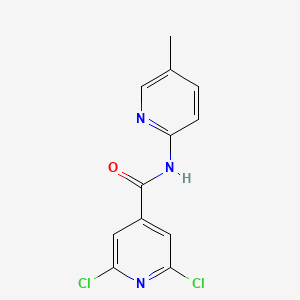
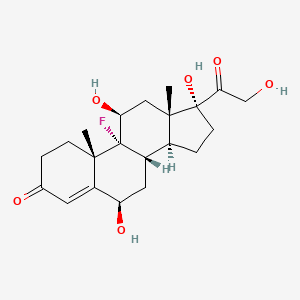
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
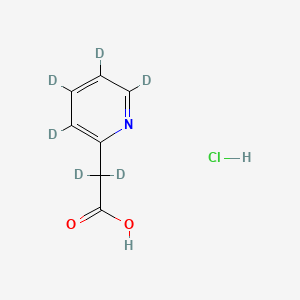

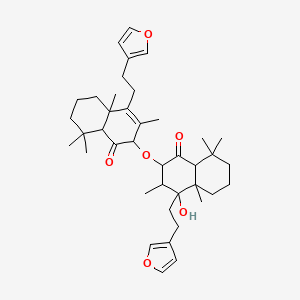
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
